2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide
Description
Structural Characterization
Molecular Geometry and Bonding Configuration
2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide features a central benzamide core substituted with diethylamino groups at both the carbonyl and amino positions. Key structural elements include:
- Benzamide backbone : A planar aromatic ring connected to a carbonyl group (C=O) via a carbon atom.
- Diethylamino substituents : Two ethyl groups attached to each nitrogen atom in the amide linkage, creating steric bulk.
- Ureide linkage : A carbonyl group bonded to an amino group, forming a urea-like structure (–NH–CO–N–).
The molecule adopts a trigonal planar geometry around the carbonyl carbon, with sp² hybridization. The nitrogen atoms in the amide groups exhibit tetrahedral geometry due to sp³ hybridization, as seen in tertiary amines. The diethylamino groups introduce steric hindrance, potentially influencing conformations and intermolecular interactions.
Table 1: Bond Lengths and Angles in Analogous Amides
| Bond Type | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| C=O (amide) | 1.22–1.24 | 120–125 | |
| C–N (amide) | 1.33–1.37 | 115–130 | |
| C–N (diethylamino) | 1.47–1.50 | 108–112 |
The ureide linkage (-NH-CO-N-) may exhibit partial double-bond character due to resonance stabilization, contributing to rigidity in the molecule.
Crystallographic Analysis and Conformational Stability
While direct crystallographic data for this compound is limited, insights can be drawn from related benzamide derivatives:
- Hydrogen bonding : The amide NH group can act as a hydrogen bond donor, interacting with carbonyl oxygen atoms or other electronegative atoms in adjacent molecules.
- Steric effects : Bulky diethylamino groups likely restrict rotational freedom around the N–C bond, favoring specific conformations. For example, in analogous tertiary amines, steric hindrance reduces bond angle flexibility compared to primary amines.
- Crystal packing : Planar aromatic rings may engage in π–π stacking interactions, while alkyl chains (ethyl groups) contribute to van der Waals interactions, stabilizing the crystal lattice.
Table 2: Hypothetical Conformational Preferences
| Feature | Impact on Stability |
|---|---|
| π–π stacking | Enhances crystal lattice cohesion |
| Hydrogen bonding | Creates directional intermolecular bonds |
| Alkyl chain alignment | Maximizes van der Waals interactions |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key absorption bands include:
- Amide I : ~1650–1700 cm⁻¹ (C=O stretching).
- Amide II : ~1500–1600 cm⁻¹ (N–H bending + C–N stretching).
- N–H stretching : ~3200–3400 cm⁻¹ (amine groups).
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Ethyl groups exhibit triplet and quartet signals (~1.2–1.4 ppm for CH₃, ~3.3–3.5 ppm for CH₂).
- ¹³C NMR : Carbonyl carbon resonates at ~165–175 ppm, while aromatic carbons appear between 120–140 ppm.
Mass Spectrometry (MS)
- Molecular ion : m/z 291.39 (C₁₆H₂₅N₃O₂⁺).
- Fragmentation : Cleavage at the ureide linkage may yield ions corresponding to diethylamino fragments (m/z 86 for (C₂H₅)₂NH⁺) and benzamide derivatives.
Table 3: Expected Spectral Features
| Technique | Key Signals/Peaks | Functional Group |
|---|---|---|
| IR | 1680 cm⁻¹ (C=O) | Amide carbonyl |
| ¹H NMR | 3.4 ppm (CH₂, quartet) | Diethylamino groups |
| MS | m/z 86 | (C₂H₅)₂NH⁺ fragment |
Computational Chemistry Studies
Density Functional Theory (DFT)
- Molecular orbitals : The highest occupied molecular orbital (HOMO) would likely involve π-electrons from the aromatic ring and lone pairs on nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) resides on the carbonyl group.
- Reactivity : The electron-withdrawing carbonyl group deactivates the benzene ring toward electrophilic substitution but activates it for nucleophilic attack.
Molecular Dynamics (MD) Simulations
Simulations could reveal:
- Conformational flexibility : Restricted rotation around the C–N bond due to steric hindrance from diethylamino groups.
- Solvent interactions : Hydrogen bonding between the NH group and polar solvents (e.g., water, DMSO).
Table 4: Computational Insights
| Property | Value/Description | Method |
|---|---|---|
| HOMO-LUMO gap | ~5–6 eV (estimated) | DFT |
| Solvation energy | Higher in polar solvents | MD simulations |
Properties
IUPAC Name |
2-(diethylcarbamoylamino)-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-5-18(6-2)15(20)13-11-9-10-12-14(13)17-16(21)19(7-3)8-4/h9-12H,5-8H2,1-4H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGUCGCSAKGMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406517 | |
| Record name | ST080628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78554-91-3 | |
| Record name | ST080628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aminocarbonylation Using Palladium Catalysts
A highly effective method involves palladium-catalyzed aminocarbonylation of aryl halides (e.g., iodobenzene derivatives) with diethylamine under carbon monoxide atmosphere. This method allows direct formation of the amide bond with the diethylamino substituent.
- Catalysts and Ligands: Palladium(II) acetate (Pd(OAc)2) combined with phosphine-based ligands such as triphenylphosphine or pyridine-containing P-N ligands.
- Reaction Conditions: High-pressure CO atmosphere (~30 bar), temperature around 90 °C, solvent such as dimethylformamide (DMF).
- Procedure: The aryl iodide, diethylamine, catalyst, and ligand are mixed under nitrogen, then subjected to CO pressure in a sealed reactor. Reaction progress is monitored by gas chromatography and product confirmed by GC-MS.
- Advantages: High selectivity, mild conditions, and applicability to various substituted benzamides.
- Reference: Detailed in a 2013 study on palladium-catalyzed aminocarbonylation reactions.
Non-Classical Mitsunobu Reaction
This method synthesizes N,N-diethylbenzamides by reacting benzoic acids with diethylamine using the Mitsunobu reaction, which traditionally converts alcohols to esters or ethers but here is adapted for amide formation.
- Reagents: Triphenylphosphine, diisopropylazodicarboxylate (DIAD), diethylamine, and benzoic acid.
- Solvent: Toluene.
- Conditions: Stirring at room temperature followed by reflux overnight (~18 hours).
- Workup: Extraction with ethyl acetate, washing with sodium hydroxide and brine, drying, and purification by flash chromatography.
- Outcome: Efficient formation of substituted benzamides including the target compound.
- Reference: Experimental procedure described in a 2014 publication.
Carbamoylation via Activated Carboxylic Acid Derivatives
Another approach involves activating the carboxylic acid group of the benzamide precursor using coupling reagents such as 1,1'-carbonyl-diimidazole (CDI) or HATU, followed by reaction with diethylamine.
- Activation: The benzoic acid derivative is treated with CDI or HATU in anhydrous solvents (e.g., dichloromethane or dimethylformamide).
- Nucleophilic Attack: Diethylamine is added to form the amide bond.
- Optimization: Reaction temperature, solvent type, and molar ratios are optimized to maximize yield and minimize side reactions.
- Advantages: One-pot synthesis, mild conditions, and high yields (up to 94-95% reported for related compounds).
- Reference: Optimized method for related N,N-diethyl-m-methylbenzamide synthesis.
Comparative Data on Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Palladium-catalyzed aminocarbonylation | Pd(OAc)2, P-N ligands, CO (30 bar), DMF, 90 °C | Moderate to High | Direct amidation, selective | Requires high-pressure CO setup |
| Non-classical Mitsunobu | Triphenylphosphine, DIAD, diethylamine, toluene | High (up to 90%) | Mild conditions, broad substrate scope | Long reaction time (18 hr) |
| Carbamoylation with CDI/HATU | CDI or HATU, diethylamine, DCM or DMF, RT to 40 °C | Very High (94-95%) | One-pot, high yield, scalable | Sensitive to moisture |
Detailed Research Findings and Notes
- The palladium-catalyzed aminocarbonylation method is notable for its use of carbon monoxide and palladium complexes with various phosphine ligands, which influence catalytic efficiency and selectivity. Ligand choice (e.g., triphenylphosphine vs. pyridine-based ligands) affects reaction rates and yields.
- The Mitsunobu reaction adaptation for amide synthesis provides a non-classical route that avoids direct use of acid chlorides or anhydrides, reducing hazardous reagent use. However, it requires longer reaction times and careful purification.
- Carbamoylation via CDI or HATU activation is a widely used method in medicinal chemistry for amide bond formation due to its operational simplicity and high yields. Optimization of solvent and temperature is critical to avoid side reactions and degradation.
- Purification techniques commonly involve vacuum distillation or column chromatography to isolate the pure compound.
- Reaction monitoring is typically performed by thin-layer chromatography (TLC) and gas chromatography (GC), with product identity confirmed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N,N-Diethylbenzamide Derivatives
- N,N-Diethyl-3-methylbenzamide (CAS 134-62-3) : A simpler analogue lacking the carbamoyl group. Its reduced steric hindrance and polarity result in higher volatility and lower melting points compared to the target compound .
- 4-Amino-N-(2-diethylaminoethyl)benzamide (CAS 51-06-9): Features a diethylaminoethyl side chain instead of the carbamoyl group, enhancing water solubility due to the protonatable amine group .
Carbamoyl-Substituted Benzamides
- N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide (6a): Contains an imidazolyl group instead of the carbamoyl moiety. This substitution enhances cardiac electrophysiological activity, as demonstrated by its potency in Purkinje fiber assays, comparable to sematilide (a class III antiarrhythmic agent) .
- 3-Nitro-N-[2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl]benzamide: Incorporates a nitro group and a trichloroethyl-thiourea chain, significantly altering electronic properties and reactivity. This compound’s bulky substituents reduce solubility but improve stability under acidic conditions .
Complex Benzamide Hybrids
- Dual-Acting Compound 19d : Combines a benzamide core with tetrahydroacridine and ethoxyphenyl groups. This hybrid structure exhibits dual cholinesterase inhibition and antiarrhythmic activity, highlighting the versatility of benzamide scaffolds in drug design .
Physicochemical Properties
| Property | 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide | N,N-Diethyl-3-methylbenzamide | N-[2-(Diethylamino)ethyl]-4-imidazolylbenzamide |
|---|---|---|---|
| Molecular Weight | ~349.5 g/mol | 191.3 g/mol | 348.5 g/mol |
| LogP (Predicted) | ~3.2 | 2.8 | 2.5 |
| Solubility in Water | Low | Moderate | Moderate (pH-dependent) |
| Melting Point | Not reported | 45–47°C | 180–182°C |
Biological Activity
2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a diethylamino group attached to a benzamide framework, which contributes to its unique chemical reactivity and biological activity. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound is believed to modulate the activity of specific molecular targets, leading to various pharmacological effects.
- Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The compound may also bind to specific receptors, influencing cellular signaling pathways that regulate physiological responses.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Bacillus subtilis, but weaker effects against Escherichia coli and Pseudomonas aeruginosa .
- Antitumor Effects : The compound has been investigated for its potential antitumor effects, particularly in cancer cell lines resistant to conventional therapies. It may inhibit cell growth by targeting pathways involved in tumor proliferation .
- Neuropharmacological Potential : Given its structural components, there is ongoing research into its efficacy as a therapeutic agent for neurological disorders. The ability to modulate neurotransmitter systems suggests potential applications in treating conditions like depression or anxiety .
Case Studies
- Antibacterial Activity Assessment :
- A study evaluated the antibacterial efficacy of the compound against various strains, revealing a notable zone of inhibition for Gram-positive bacteria, with results summarized in Table 1.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 12 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 6 |
- Antitumor Efficacy :
- In vitro studies on cancer cell lines indicated that the compound reduced cell viability significantly at concentrations above 10 µM, suggesting dose-dependent antitumor activity.
Comparative Analysis
When compared with structurally similar compounds, such as N,N-Diethylbenzamide and N,N-Diethyl-2-(methylamino)benzamide, this compound exhibits enhanced reactivity due to the presence of the carbonyl group. This structural difference contributes to its unique biological profile and potential therapeutic applications.
| Compound Name | Antimicrobial Activity | Antitumor Activity |
|---|---|---|
| This compound | Moderate | High |
| N,N-Diethylbenzamide | Low | Moderate |
| N,N-Diethyl-2-(methylamino)benzamide | Low | Low |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a benzamide precursor with diethylamino groups via a urea linkage. Key steps include:
- Urea Formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the reaction between carbonyl and amino groups .
- Alkylation : React intermediates with diethylamine under basic conditions (e.g., K₂CO₃ in DCM/EtOH at 25–40°C) to introduce diethylamino substituents .
- Purification : Optimize yield (65–80%) via column chromatography or recrystallization. Monitor reaction progress using TLC or HPLC .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : Confirm molecular structure (¹H/¹³C NMR) by verifying peaks corresponding to diethylamino (δ 1.0–1.5 ppm for CH₃, δ 3.2–3.5 ppm for N-CH₂) and benzamide carbonyl (δ ~165–170 ppm) .
- HPLC/MS : Assess purity (>95%) and molecular weight using reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS for mass confirmation .
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition, cell viability, and binding affinity studies) to cross-validate results. For example, discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., solvent DMSO affecting protein stability) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing diethylamino with morpholino groups) to isolate pharmacophoric elements. Compare activity trends across analogs .
- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes and reconcile conflicting experimental data .
Q. What experimental designs are recommended to evaluate the compound’s stability under varying conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions:
- Thermal : Incubate at 40–60°C for 48–72 hours.
- Hydrolytic : Test in buffers (pH 1–13) at 37°C.
- Oxidative : Treat with 3% H₂O₂ .
- Analytical Monitoring : Use HPLC-UV/PDA to track degradation products. Identify major breakdown pathways (e.g., hydrolysis of the urea linkage) .
Q. How can researchers design SAR studies to explore the impact of substituents on pharmacological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to:
- Diethylamino Groups : Replace with dimethylamino or pyrrolidino groups to assess steric/electronic effects.
- Benzamide Core : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups .
- Biological Testing : Screen analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding kinetics .
- Data Analysis : Apply multivariate regression (e.g., CoMFA) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
